Allyldiphenylphosphine

Catalog No.
S663727
CAS No.
2741-38-0
M.F
C15H15P
M. Wt
226.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyldiphenylphosphine

CAS Number

2741-38-0

Product Name

Allyldiphenylphosphine

IUPAC Name

diphenyl(prop-2-enyl)phosphane

Molecular Formula

C15H15P

Molecular Weight

226.25 g/mol

InChI

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2

InChI Key

PDDYFPPQDKRJTK-UHFFFAOYSA-N

SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2

Ligand in Organometallic Chemistry

One of the primary applications of allyldiphenylphosphine is as a ligand in organometallic chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their reactivity and stability. Allyldiphenylphosphine's structure, with a phosphorus atom bonded to two phenyl groups and a three-carbon allyl chain, allows it to form strong bonds with various transition metals. This makes it a versatile ligand for studying and designing new organometallic catalysts for various organic transformations ScienceDirect.

The presence of the allyl group can further enhance the catalytic activity by participating in reaction mechanisms or introducing steric effects that influence product selectivity. Research explores the use of allyldiphenylphosphine ligands in reactions like hydrogenation, hydroformylation, and polymerization processes Organometallics: .

Precursor for Phosphine-Containing Materials

Allyldiphenylphosphine can also serve as a precursor for the synthesis of various phosphine-containing materials with interesting properties. Phosphine groups (P-containing functional groups) can endow materials with unique electronic and optical characteristics. By using allyldiphenylphosphine as a starting material, researchers can create new:

  • Polymers

    Polymers containing allyldiphenylphosphine units can exhibit flame retardancy, improved electrical conductivity, or self-assembly properties Polymer Journal.

  • Functionalized Surfaces

    By attaching allyldiphenylphosphine molecules to surfaces, scientists can modify their wettability, adhesion properties, or create biocompatible interfaces for medical applications Langmuir.

Organic Synthesis

Allyldiphenylphosphine's reactivity also makes it a valuable tool in organic synthesis. The presence of the allyl group allows it to participate in various reactions, such as:

  • Nucleophilic addition

    The allyl group acts as a nucleophile, reacting with electron-deficient carbon atoms to form new carbon-carbon bonds Journal of the American Chemical Society: .

  • Hydroallylation

    Allyldiphenylphosphine can be used as a reagent in hydroallylation reactions, adding an allyl group across a double bond Chemical Reviews.

ADP is a molecule composed of carbon, hydrogen, and phosphorus atoms []. It is synthesized in laboratories and not found naturally []. Researchers use ADP's structure and properties to study various fundamental chemical phenomena.


Molecular Structure Analysis

ADP has a central phosphorus atom bonded to three groups: two phenyl groups (C6H5) and one allyl group (CH2CH=CH2) []. This structure gives ADP several notable features:

  • Asymmetry: The arrangement of groups around the phosphorus atom creates a chiral center, meaning ADP exists in two non-superimposable mirror-image forms [].

Chemical Reactions Analysis

ADP can participate in various chemical reactions, including:

  • Ligand formation: ADP acts as a ligand, donating its electron pair to a metal atom in coordination complexes []. These complexes are used in catalysis research [].

Physical And Chemical Properties Analysis

  • Melting point: 42-44 °C [].
  • Boiling point: Above 300 °C (decomposes) [].
  • Solubility: Soluble in organic solvents like benzene and toluene [].

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2741-38-0

Wikipedia

Allyldiphenylphosphine

Dates

Modify: 2023-08-15

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